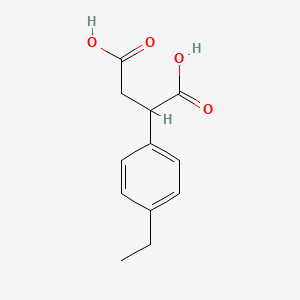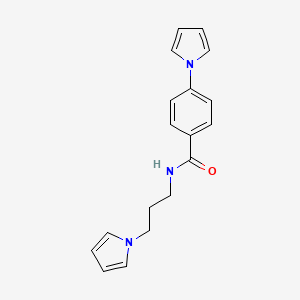
2-(4-Ethylphenyl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Ethylphenyl)succinic acid” is a derivative of succinic acid, which is a dicarboxylic acid widely distributed in almost all plant and animal tissues . Succinic acid plays a significant role in intermediary metabolism . The “2-(4-Ethylphenyl)” part suggests that an ethylphenyl group is attached to the second carbon of the succinic acid .
Chemical Reactions Analysis
Succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate (DES), which had different physico-chemical properties which helped in its purification . The exact chemical reactions involving “2-(4-Ethylphenyl)succinic acid” are not specified in the available resources.Physical And Chemical Properties Analysis
Succinic acid is a colorless crystalline solid, soluble in water, with a melting point of 185–187° C (365–369° F) . The physical and chemical properties of “2-(4-Ethylphenyl)succinic acid” would be influenced by the addition of the “2-(4-Ethylphenyl)” group .Scientific Research Applications
Renewable Ester Production
Esters of butanedioic acid (succinic acid) are appealing renewable esters as fuel additives and solvents . The esterification of succinic acid (SA) with alcohols like methanol (MeOH), ethanol (EtOH), and 2-propanol (2-PrOH) using heterogeneous catalyst D-Hβ (moderate Bronsted acidity) in a microwave (MW)-irradiated reactor has been investigated to increase yield and minimize waste generation .
Optimization of Esterification Process
The Box-Behnken design (BBD) approach is used to optimize reaction parameters for SA with MeOH. Maximum % conversion of SA (99%) is obtained experimentally at optimized conditions (reaction time, 16.5 min; MW power, 325 W; and catalyst dosage, 0.725 g) which are in good agreement with that predicted value of 99% .
Solubility Studies
The solubility of butanedioic acid in some pure solvents and in binary mixtures of water-ethanol and water-1-propanol were determined by the static method at temperatures between 293.2 K and 333.2 K . These studies are crucial for understanding the behavior of the compound in different solvents and at various temperatures.
Production of Fine Chemicals
Butanedioic acid is one of the top (bio) platform molecules and is available from the bioconversion of glucose at concentrations as high as approximately 6 wt% . It can be used for the production of fine chemicals having value addition to the present system .
Manufacturing of Polymers and Plasticizers
The esterification of SA with MeOH/EtOH/2–2-PrOH produces dimethyl succinate (DMS)/diethyl succinate (DES)/diisopropyl succinate (DIPS), one of the most useful transformations for organic acids, especially for a dicarboxylic acid as the di-ester can be used as an intermediate in the manufacture of polymers, fine chemicals, perfumes, plasticizers, and solvents .
Bioconversion of Glucose
SA is one of the top (bio) platform molecules and is available from the bioconversion of glucose at concentrations as high as approximately 6 wt% . This makes it a key player in sustainable synthesis of chemicals and fuels.
Future Directions
properties
IUPAC Name |
2-(4-ethylphenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-8-3-5-9(6-4-8)10(12(15)16)7-11(13)14/h3-6,10H,2,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOWPAATTZDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)succinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)
![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)




![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)

